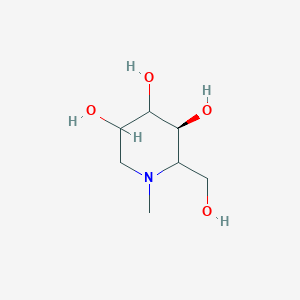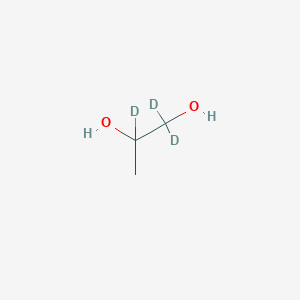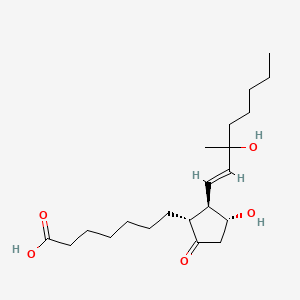
7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyclopentyl ring, and a heptanoic acid chain. Its unique configuration makes it a subject of study in organic chemistry, pharmacology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid involves several steps, typically starting with the preparation of the cyclopentyl ring and subsequent functionalization. Common synthetic routes include:
Cyclopentyl Ring Formation: The cyclopentyl ring is often synthesized through cyclization reactions involving diene precursors.
Functionalization: Introduction of hydroxyl groups and the heptanoic acid chain is achieved through selective oxidation and esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Aplicaciones Científicas De Investigación
7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and cyclopentyl ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
- 7-[(1R,2R,3R,5R)-2-[(1E,3S,7R)-3,7-dihydroxyoct-1-en-1-yl]-3,5-dihydroxycyclopentyl]heptanoic acid
Uniqueness
Compared to similar compounds, 7-((1R,2R,3R)-3-Hydroxy-2-((E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid stands out due to its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H36O5 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21?/m1/s1 |
Clave InChI |
OMNFCPCBKCERJP-JNDWQWAJSA-N |
SMILES isomérico |
CCCCCC(C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


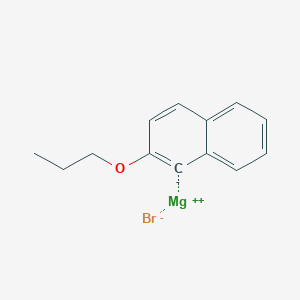
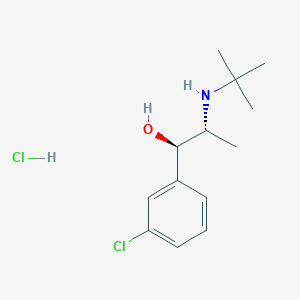
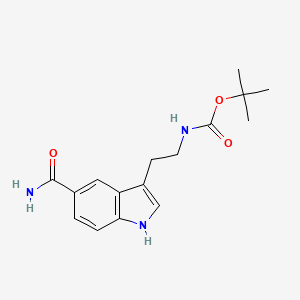
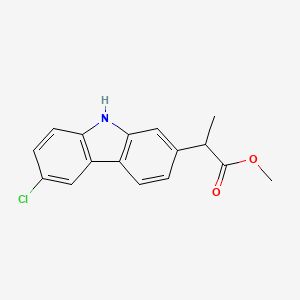
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
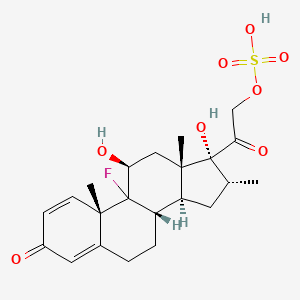
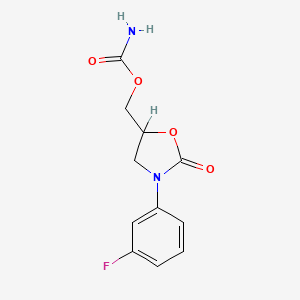
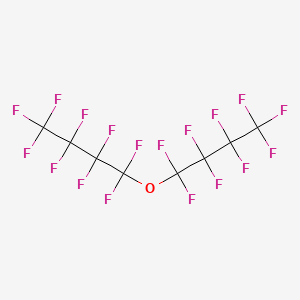
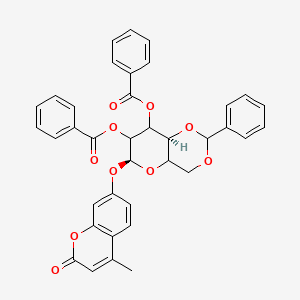
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
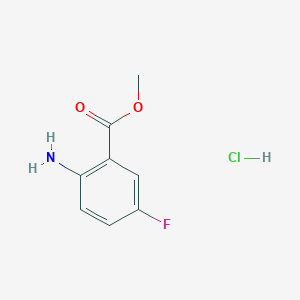
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)
